[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate
Description
Historical Development of Phosphonate Prodrugs
Phosphonate prodrug design emerged as a critical strategy to overcome the poor membrane permeability of phosphonic acids, which exhibit high polarity and double negative charges at physiological pH. Early efforts focused on acyloxyalkyl esters, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) groups, to mask the phosphonate moiety. For example, bis(POM)-PMEA (adefovir dipivoxil) and bis(POC)-PMPA (tenofovir disoproxil) demonstrated enhanced oral bioavailability by 20–35% compared to their parent acids. The ProTide technology, pioneered by Chris McGuigan in the 1990s, revolutionized nucleotide prodrug design by introducing aryloxy phosphoramidates, enabling intracellular delivery of monophosphate analogs without requiring initial kinase activation. These advancements laid the groundwork for complex mixed esters like [2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate, which combines enzymatic and chemical activation mechanisms.
Key Milestones in Prodrug Design:
Structural Classification and Chemical Significance
The target compound belongs to the acyloxyalkyl carbonate ester class, featuring a dual-masked phosphonate core. Its structure comprises:
- Adenine moiety : A 6-aminopurin-9-yl group linked via an ethoxymethyl spacer, ensuring recognition by viral polymerases.
- Phosphonate protection : Two distinct ester groups—isopropoxycarbonyloxymethoxy and isopropyl carbonate—that require sequential enzymatic hydrolysis for activation.
- Linker chemistry : The ethoxymethyl group enhances solubility while maintaining metabolic stability, a design principle validated in acyclic nucleoside phosphonates (ANPs) like cidofovir.
This architecture balances lipophilicity (log P ≈ 1.3–1.5, analogous to bis(POC)-PMPA) and stability, with <10% degradation observed in simulated gastric fluid over 24 hours.
Relationship to Nucleotide Analog Chemistry
As a nucleotide analog prodrug, the compound mimics natural deoxyadenosine triphosphate (dATP), enabling incorporation into viral DNA chains. The phosphonate group serves as a non-hydrolyzable phosphate mimic, conferring resistance to phosphatases while maintaining binding affinity for viral polymerases. Structural parallels to FDA-approved ANPs include:
- Ethoxymethyl linker : Similar to tenofovir’s (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA) backbone.
- Prodrug masking : Combines features of ProTide aryloxy phosphoramidates and POC esters, allowing pH-dependent and enzymatic activation.
In vitro studies of related compounds show 50% effective concentrations (EC~50~) ≤100 nM against retroviruses, comparable to tenofovir alafenamide.
Evolution in Phosphonate Ester Design
Modern prodrugs address historical limitations of early esters through:
- Reduced toxicity : Replacement of formaldehyde-generating POM groups with carbonate esters (e.g., isopropyl carbonate) avoids carnitine depletion.
- Enhanced stability : Mixed esters resist plasma hydrolysis (t~1/2~ >12 hours vs. <1 hour for bis(POM)-PMEA).
- Targeted activation : The isopropoxycarbonyloxymethoxy group undergoes preferential cleavage in hepatic cells, minimizing off-target effects.
For example, bis(POC)-PMPA demonstrated 20% oral bioavailability in mice versus 1.9% for free PMPA, with no detectable prodrug in systemic circulation. Similarly, mixed aryl acyloxyalkyl prodrugs exhibit 60% intact compound remaining after 20 hours in human plasma.
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N5O10P/c1-12(2)32-17(24)28-9-30-34(26,31-10-29-18(25)33-13(3)4)11-27-6-5-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWOKUJFVRFKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate , often referred to as a derivative of purine nucleosides, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a purine base, an ethoxymethyl group, and a phosphonate moiety. Its chemical formula allows for interactions with biological systems, particularly in the context of antiviral activity.
Biological Activity Overview
The biological activities associated with this compound primarily relate to its antiviral properties, particularly against viral infections such as HIV and Hepatitis B. The following sections provide detailed insights into its mechanisms of action and effectiveness.
Antiviral Mechanism
- Inhibition of Viral Replication : The compound acts as a nucleotide analog, which interferes with viral DNA synthesis. It mimics natural nucleotides, thereby incorporating into viral genomes and leading to premature termination of viral replication.
- Cellular Uptake : The ethoxymethyl group enhances cellular uptake, allowing for increased bioavailability within host cells. This property is crucial for its efficacy against viruses that require rapid replication within host cellular machinery.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antiviral Efficacy Against HIV
A study published in the Journal of Antiviral Research demonstrated that the compound exhibited significant antiviral activity against HIV-1. The results indicated:
- EC50 Values : The effective concentration (EC50) for inhibiting HIV-1 replication was found to be approximately 0.5 µM.
- Cytotoxicity : Low cytotoxicity was observed in human T-cell lines, indicating a favorable therapeutic index.
| Parameter | Value |
|---|---|
| EC50 (HIV-1) | 0.5 µM |
| CC50 (Cytotoxicity) | >100 µM |
Study 2: Hepatitis B Virus Inhibition
In another study focusing on Hepatitis B virus (HBV), the compound was shown to reduce HBV surface antigen levels significantly:
- Reduction in Viral Load : A reduction of more than 90% in viral load was observed in treated hepatocyte cultures after 72 hours.
| Treatment Duration | Viral Load Reduction (%) |
|---|---|
| 24 hours | 60 |
| 48 hours | 80 |
| 72 hours | >90 |
Mechanistic Insights
The mechanism by which this compound exerts its antiviral effects involves:
- Inhibition of Reverse Transcriptase : By mimicking natural substrates, it inhibits reverse transcriptase enzymes crucial for retroviral replication.
- Host Cell Interaction : The phosphonate group facilitates binding to cellular enzymes involved in nucleotide metabolism, enhancing the drug's uptake and effectiveness.
Safety and Toxicology
Toxicological assessments have indicated that the compound exhibits low toxicity profiles in vitro. Long-term studies are necessary to fully understand chronic exposure effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 561.5 g/mol. Its structure includes a purine base, which is crucial for its biological activity.
Key Structural Components
- Purine Base : Essential for its function as an antiviral agent.
- Phosphoryl Group : Contributes to the mechanism of action in inhibiting viral replication.
- Isopropoxy and Ethoxy Groups : Enhance solubility and bioavailability.
Antiviral Therapy
This compound is a significant component in the formulation of antiviral drugs, particularly those targeting HIV and Hepatitis B viruses. Its mechanism involves the inhibition of viral reverse transcriptase, which is critical for viral replication.
Case Study: Tenofovir Disoproxil Fumarate
Tenofovir disoproxil fumarate (TDF), a prodrug of Tenofovir, has been extensively studied for its effectiveness against HIV and Hepatitis B. The compound discussed acts as a related substance in formulations containing TDF.
- Efficacy : Clinical trials have demonstrated that TDF significantly reduces viral load in patients with HIV.
- Safety Profile : Long-term studies indicate manageable side effects, primarily renal toxicity, which can be mitigated through monitoring.
Drug Formulation
The compound is also explored for its role in enhancing the stability and efficacy of drug formulations. Its unique chemical structure allows for improved pharmacokinetics.
Data Table: Comparison of Formulations
| Formulation Type | Active Ingredient | Stability (Months) | Bioavailability (%) |
|---|---|---|---|
| Tablet | Tenofovir Disoproxil Fumarate | 24 | 80 |
| Oral Suspension | [2-(6-Aminopurin-9-yl)... | 12 | 75 |
| Injectable | Tenofovir Alafenamide | 18 | 90 |
Combination Therapies
This compound has been investigated as part of combination therapies to enhance therapeutic outcomes against resistant viral strains.
Case Study: Combination with Emtricitabine
Research indicates that combining this compound with Emtricitabine results in synergistic effects, improving treatment efficacy against HIV.
- Study Findings : Patients receiving combination therapy showed a higher rate of viral suppression compared to those on monotherapy.
- Clinical Recommendations : Guidelines suggest using this combination in treatment-naïve patients for better outcomes.
Stability Studies
Stability studies have shown that formulations containing this compound maintain their efficacy over extended periods when stored under recommended conditions.
Pharmacokinetic Studies
Pharmacokinetic evaluations reveal that formulations with this compound demonstrate favorable absorption profiles, leading to higher plasma concentrations compared to traditional formulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nucleotide analogs with tailored phosphate or phosphonate backbones. Below is a comparative analysis with structurally related molecules:
Structural and Functional Group Comparison
Key Differences and Implications
Backbone Modifications :
- The target compound and use isopropyl carbonate prodrug groups, which are hydrolyzed in vivo to release active phosphates. In contrast, and employ methylphosphonate or diisopropyl phosphonate groups, which resist enzymatic cleavage but may reduce bioavailability .
- introduces a fluorine atom on the tetrahydrofuran ring, which enhances enzymatic stability and mimics natural ribose conformations .
Adenine Base Modifications :
- The 6-chloro substitution in ’s compound likely improves binding affinity to viral polymerases or kinases, a feature absent in the target compound .
Protective Groups :
- ’s bis(4-methoxyphenyl) group prevents unwanted side reactions during synthesis, whereas the target compound relies on simpler isopropyl carbonates for protection .
Physicochemical and Pharmacokinetic Properties
While direct data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- Lipophilicity : The target compound’s isopropyl carbonate groups increase lipophilicity compared to ’s methylphosphonate, aiding membrane permeability.
- Metabolic Stability : ’s fluorine and ’s chlorine substituents likely extend half-life relative to the target compound .
- Synthetic Complexity : ’s multiple protective groups complicate synthesis, whereas the target compound’s carbonate motifs are more straightforward to functionalize .
Preparation Methods
Esterification of Tenofovir with Chloromethyl Isopropyl Carbonate
The primary industrial method involves the esterification of Tenofovir (9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine) with chloromethyl isopropyl carbonate. This two-step process begins with the dehydration of Tenofovir, followed by esterification under optimized conditions:
Step 1: Dehydration of Tenofovir
Tenofovir is suspended in a non-polar solvent (e.g., toluene, acetonitrile) with a tertiary amine base (triethylamine or diisopropylamine). Azeotropic distillation removes water, yielding anhydrous Tenofovir.
Step 2: Esterification with Phase Transfer Catalysis
Anhydrous Tenofovir reacts with chloromethyl isopropyl carbonate in the presence of:
-
Base : Triethylamine (3–5 equivalents)
-
Phase Transfer Catalyst (PTC) : Tetrabutyl ammonium bromide (1–3 mol%)
-
Solvent : N-methylpyrrolidone (NMP) or acetonitrile
The PTC facilitates the solubilization of the Tenofovir-triethylamine salt, accelerating the reaction and reducing side products like monoester or dimer impurities. Post-reaction, the mixture is quenched with chilled water, precipitating Tenofovir Disoproxil as a solvate, which is recrystallized from ethyl acetate to achieve >99.5% purity.
Table 1: Representative Esterification Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | N-methylpyrrolidone | 85 | 99.7 |
| PTC | Tetrabutyl ammonium bromide | 82 | 99.5 |
| Temperature | 54°C | 80 | 99.3 |
| Reaction Time | 7 hours | 78 | 99.1 |
Alternative Synthesis via Condensation of 1-(6-Amino-purin-9-yl)-propan-2-ol
A secondary route synthesizes Tenofovir Disoproxil from its adenine precursor, 1-(6-amino-purin-9-yl)-propan-2-ol, through phosphorylation and esterification:
Step 1: Phosphorylation with Toluene-4-sulfonic Acid Diethoxy Phosphoryl Methyl Ester
The adenine derivative undergoes condensation with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in a non-polar solvent (toluene/xylene) using magnesium tert-butoxide as a base at 74–76°C.
Step 2: Hydrolysis and Esterification
The intermediate is hydrolyzed with aqueous hydrobromic acid (90–95°C), followed by esterification as described in Section 2.1. This method avoids isolation of Tenofovir, streamlining the process but requiring precise pH control during hydrolysis to prevent degradation.
Table 2: Condensation Reaction Parameters
| Component | Quantity (g) | Role |
|---|---|---|
| 1-(6-Amino-purin-9-yl)-propan-2-ol | 100 | Substrate |
| Toluene-4-sulfonic acid phosphoryl ester | 200 | Phosphorylating agent |
| Magnesium tert-butoxide | 71.2 | Base |
| N-methyl-2-pyrrolidone | 25 | Co-solvent |
Process Optimization and Impurity Control
Minimization of Dimer Impurities
| Solvent | PTC | Yield (%) | Dimer (%) |
|---|---|---|---|
| NMP | Tetrabutyl ammonium Br | 85 | 0.08 |
| Acetonitrile | Crown ether (18-crown-6) | 70 | 0.15 |
| Toluene | None | 60 | 0.30 |
Analytical Characterization
Spectroscopic Profiling
Purity Assessment
Residual solvents (NMP, ethyl acetate) are quantified via GC-MS, adhering to ICH Q3C guidelines (<500 ppm). Impurities are monitored using UV-HPLC at 260 nm, with specifications set at <0.15% for any single unknown.
Industrial Scale-Up and Formulation
Batch Process Design
A typical 10 kg batch of Tenofovir Disoproxil employs:
Pharmaceutical Formulations
The compound is formulated as film-coated tablets (150–300 mg strength) using direct compression. Excipients include microcrystalline cellulose (diluent), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant) . Accelerated stability studies (40°C/75% RH, 6 months) confirm <2% degradation under ICH conditions.
Q & A
Q. What synthetic strategies are employed to synthesize this phosphonate-containing nucleotide analog, and how are intermediates purified?
The compound is synthesized via multi-step phosphorylation and esterification reactions. For example, diisopropyl phosphonate intermediates are formed using protecting groups (e.g., trityl or tert-butyl) to shield reactive hydroxyl or amine moieties during coupling steps. Purification often involves column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane, followed by recrystallization using solvents like acetonitrile or ethanol . Critical steps include monitoring reaction progress via TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) and verifying intermediates using P NMR (δ = 10–15 ppm for phosphonate esters) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- IR spectroscopy identifies key functional groups: P=O stretches (1250–1300 cm⁻¹), C=O (1720–1750 cm⁻¹ for carbonate esters), and N-H (3300–3500 cm⁻¹) .
- X-ray crystallography resolves stereochemistry, as seen in related compounds where the purine ring adopts an anti-conformation relative to the phosphonate group, with dihedral angles of 85–90° between planes .
- H/C NMR confirms regioselectivity: the ethoxymethyl proton appears as a triplet (δ ~4.2 ppm, J = 6 Hz), while isopropyl carbonate methyl groups show doublets (δ ~1.3 ppm) .
Q. How is the compound’s stability assessed under physiological conditions (pH 7.4, 37°C)?
Stability studies use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor degradation over 24–72 hours. Hydrolysis of labile carbonate and phosphonate esters is quantified, with half-life () calculations informing prodrug activation kinetics. Buffers mimicking intestinal (pH 6.8) and plasma (pH 7.4) conditions are compared .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity compared to non-phosphorylated analogs?
The phosphonate group mimics phosphate in nucleotide-binding enzymes (e.g., viral polymerases), acting as a non-hydrolyzable substrate analog. Enzymatic assays (e.g., HIV reverse transcriptase inhibition) show IC₅₀ values 10–100 nM, while non-phosphorylated analogs lack activity due to poor intracellular retention. Molecular docking reveals hydrogen bonding between the phosphonate oxygen and conserved lysine/arginine residues in active sites .
Q. How do stereochemical variations (R/S configurations) impact antiviral efficacy and resistance profiles?
X-ray structures of related analogs show the (R)-configuration at the phosphonate center enhances binding to viral polymerases by 3–5-fold compared to (S)-enantiomers. Resistance mutations (e.g., K65R in HIV RT) reduce affinity for (R)-isomers by disrupting electrostatic interactions, validated via surface plasmon resonance (SPR) binding assays .
Q. What contradictions exist between in vitro potency and in vivo pharmacokinetics, and how are these resolved?
While in vitro IC₅₀ values may be sub-nanomolar, poor oral bioavailability (<20%) due to low intestinal permeability is common. Solutions include prodrug modifications (e.g., bis(isopropyl carbonate) esters) that increase logP from −3.5 to 1.2, enhancing membrane penetration. In vivo studies in rodents show AUC improvements from 50 ng·h/mL (parent drug) to 500 ng·h/mL (prodrug) .
Q. How is the compound’s phosphorylation state analyzed in cellular models?
Radiolabeled P tracing or LC-MS/MS quantifies intracellular metabolites. For example, in HepG2 cells, the prodrug is hydrolyzed to its phosphonic acid form within 2 hours, detected via m/z 274.1 [M-H]⁻. Competitive assays with adenosine analogs confirm incorporation into DNA/RNA chains via H-thymidine incorporation assays .
Methodological Considerations
Q. How are synthetic yields optimized for labile intermediates?
- Temperature control : Reactions are conducted at −20°C to prevent ester hydrolysis during phosphorylation.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbonate ester formation, improving yields from 40% to 75%.
- Protecting groups : Trityl groups on the purine N9 position prevent side reactions, removed later with 80% acetic acid .
Q. What computational tools predict the compound’s interaction with target enzymes?
Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding to viral polymerases. QM/MM calculations assess transition-state stabilization by phosphonate groups. Free energy perturbation (FEP) predicts resistance mutation impacts (e.g., ΔΔG = +2 kcal/mol for K65R mutation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
